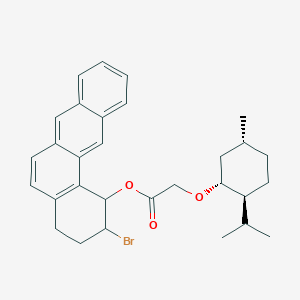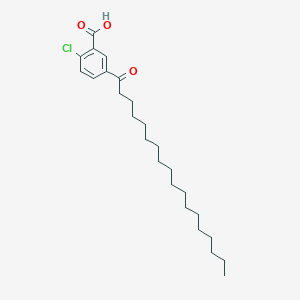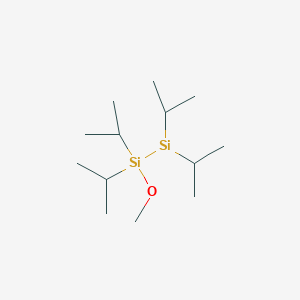
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is a chemical compound with a complex structure that includes aziridine rings and a phenyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester typically involves the reaction of aziridine with phosphinothioic acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product. The specific synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of different phosphinothioic acid derivatives.
Substitution: The aziridine rings and phenyl ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions can yield a variety of substituted phosphinothioic acid derivatives.
科学的研究の応用
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl ester group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- Phosphinothioic acid, bis(1-aziridinyl)-, O-methyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-ethyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-propyl ester
Uniqueness
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications.
特性
CAS番号 |
90997-20-9 |
|---|---|
分子式 |
C30H35BrO3 |
分子量 |
523.5 g/mol |
IUPAC名 |
(2-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-1-yl) 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate |
InChI |
InChI=1S/C30H35BrO3/c1-18(2)24-12-8-19(3)14-27(24)33-17-28(32)34-30-26(31)13-11-20-9-10-23-15-21-6-4-5-7-22(21)16-25(23)29(20)30/h4-7,9-10,15-16,18-19,24,26-27,30H,8,11-14,17H2,1-3H3/t19-,24+,26?,27-,30?/m1/s1 |
InChIキー |
ZYRKWUCNTZIHCE-USWGQFJCSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
正規SMILES |
CC1CCC(C(C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)


![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)

![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
